3-(2-CHLORO-6-FLUOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE 3-(2-CHLORO-6-FLUOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE
Brand Name: Vulcanchem
CAS No.: 1448065-47-1
VCID: VC6659951
InChI: InChI=1S/C17H19ClFN3OS/c18-14-2-1-3-15(19)13(14)4-5-16(23)21-12-6-9-22(10-7-12)17-20-8-11-24-17/h1-3,8,11-12H,4-7,9-10H2,(H,21,23)
SMILES: C1CN(CCC1NC(=O)CCC2=C(C=CC=C2Cl)F)C3=NC=CS3
Molecular Formula: C17H19ClFN3OS
Molecular Weight: 367.87

3-(2-CHLORO-6-FLUOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE

CAS No.: 1448065-47-1

Cat. No.: VC6659951

Molecular Formula: C17H19ClFN3OS

Molecular Weight: 367.87

* For research use only. Not for human or veterinary use.

3-(2-CHLORO-6-FLUOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE - 1448065-47-1

Specification

CAS No. 1448065-47-1
Molecular Formula C17H19ClFN3OS
Molecular Weight 367.87
IUPAC Name 3-(2-chloro-6-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide
Standard InChI InChI=1S/C17H19ClFN3OS/c18-14-2-1-3-15(19)13(14)4-5-16(23)21-12-6-9-22(10-7-12)17-20-8-11-24-17/h1-3,8,11-12H,4-7,9-10H2,(H,21,23)
Standard InChI Key QULYAHKWFMHSKH-UHFFFAOYSA-N
SMILES C1CN(CCC1NC(=O)CCC2=C(C=CC=C2Cl)F)C3=NC=CS3

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₇H₁₉ClFN₃OS, with a molecular weight of 367.87 g/mol. Its IUPAC name, 3-(2-chloro-6-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide, reflects a chloro-fluorophenyl group attached to a propanamide chain, which is further linked to a piperidine ring substituted with a thiazole heterocycle. The SMILES string C1CN(CCC1NC(=O)CCC2=C(C=CC=C2Cl)F)C3=NC=CS3 and InChIKey QULYAHKWFMHSKH-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.1448065-47-1
Molecular FormulaC₁₇H₁₉ClFN₃OS
Molecular Weight367.87 g/mol
IUPAC Name3-(2-chloro-6-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide
SMILESC1CN(CCC1NC(=O)CCC2=C(C=CC=C2Cl)F)C3=NC=CS3
InChIKeyQULYAHKWFMHSKH-UHFFFAOYSA-N
PubChem CID71810029

Structural Significance

The chloro-fluorophenyl group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the thiazole ring serves as a hydrogen bond acceptor/donor, facilitating target binding. The piperidine moiety, a common scaffold in central nervous system (CNS) drugs, may contribute to interactions with amine-binding receptors. The propanamide linker provides conformational flexibility, enabling optimal orientation for target engagement.

Synthesis and Characterization

Analytical Data

Characterization likely employs:

  • ¹H/¹³C NMR: To confirm the integration of aromatic protons (δ 6.5–7.5 ppm) and piperidine-thiazole signals.

  • HRMS: For verifying the molecular ion peak at m/z 367.87.

  • HPLC: Assessing purity, though solubility data remain unreported, posing challenges for formulation.

Biological Activity and Mechanistic Insights

Hypothesized Targets

The structural profile suggests potential activity against:

  • GPCRs: Thiazole and piperidine motifs are prevalent in serotonin (5-HT) and dopamine receptor ligands.

  • Enzymes: The chloro-fluorophenyl group may inhibit cytochrome P450 isoforms or kinases involved in inflammatory pathways.

Comparative Pharmacodynamics

Pharmaceutical Research Applications

Challenges and Limitations

The absence of solubility data complicates formulation design. Furthermore, the thiazole ring’s metabolic susceptibility to oxidation may necessitate prodrug strategies or structural modifications.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Piperidine-Thiazole Derivatives

CompoundTargetActivity (IC₅₀)Key Structural Differences
Target CompoundHypothetical GPCRN/AChloro-fluorophenyl propanamide
SB-6499155-HT₁A/5-HT₇2.3 nMBenzodioxole substituent
MMV688533PfATP40.8 µMTrifluoromethyl group

While SB-649915 demonstrates high affinity for serotonin receptors, the target compound’s halogenated aryl group may enhance CNS penetration. Conversely, MMV688533’s antimalarial activity highlights the thiazole’s versatility across therapeutic areas.

Future Research Directions

  • Target Deconvolution: High-throughput screening to identify primary biological targets.

  • ADMET Profiling: Assessing solubility, metabolic stability, and toxicity in vitro.

  • Structural Optimization: Introducing polar groups (e.g., hydroxyl) to improve aqueous solubility without compromising potency.

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